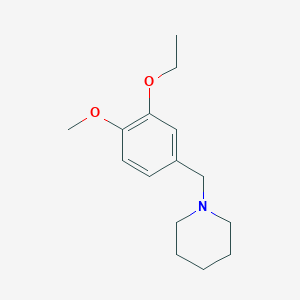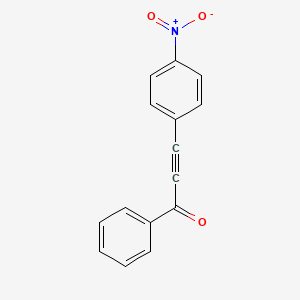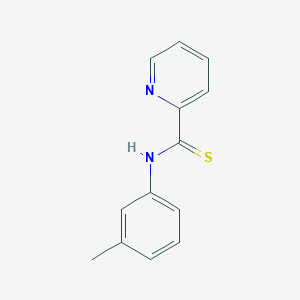
N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide, also known as propofol, is a commonly used anesthetic agent in medical practice. It was first synthesized in 1977 by Dr. John B. Glen and his team at Imperial Chemical Industries (ICI) in the United Kingdom. Propofol is a short-acting intravenous sedative-hypnotic agent that is widely used for induction and maintenance of anesthesia, as well as for sedation in critically ill patients.
Wirkmechanismus
Propofol acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to its receptor, resulting in increased chloride ion influx and hyperpolarization of the neuronal membrane, leading to sedation and anesthesia.
Biochemical and physiological effects:
Propofol has been shown to have a number of biochemical and physiological effects, including decreased cerebral metabolic rate, decreased cerebral blood flow, and decreased intracranial pressure. It also has antiemetic properties and has been shown to decrease postoperative nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
Propofol has several advantages for use in laboratory experiments, including its rapid onset of action, short duration of effect, and ease of administration. However, it also has some limitations, including its potential for respiratory depression and its effects on blood pressure and heart rate.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide, including the development of new formulations with improved pharmacokinetic properties, the investigation of its effects on different types of GABA receptors, and the exploration of its potential therapeutic uses in conditions such as traumatic brain injury and stroke.
In conclusion, N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide is a widely used anesthetic agent with a well-established mechanism of action and a range of biochemical and physiological effects. While it has several advantages for laboratory experiments, it also has some limitations that must be taken into account. Further research is needed to fully understand the potential therapeutic uses of N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide and to develop new formulations with improved pharmacokinetic properties.
Synthesemethoden
Propofol is synthesized by the reaction of 2,6-diisopropylphenol with propylene oxide to form 2,6-diisopropylphenol propylene glycol ether. This intermediate is then reacted with chloroacetyl chloride and sodium hydroxide to form N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
Propofol has been extensively studied for its anesthetic properties and its effects on the central nervous system. It has been shown to have a rapid onset of action and a short duration of effect, making it ideal for use in surgical procedures. In addition, N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide has been used for sedation in critically ill patients, as well as for the treatment of status epilepticus.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-9-5-6-10-16(15)19-18(20)12-21-17-11-7-4-8-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEMZBCURHUQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976284 |
Source


|
| Record name | 2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid | |
CAS RN |
6081-14-7 |
Source


|
| Record name | 2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)
![9-(methylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5778505.png)
![N-(2,3-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5778507.png)



![N-(3-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5778532.png)
![ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5778538.png)
![2-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5778567.png)

![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)

![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)